(2-Methoxy-4-methylquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-methylquinolin-6-yl)boronic acid is an organic compound with the molecular formula C11H12BNO3 and a molecular weight of 217.03 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a boronic acid group at the 6-position.
Preparation Methods
The synthesis of (2-Methoxy-4-methylquinolin-6-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Functional Group Introduction: The methoxy and methyl groups are introduced at the 2- and 4-positions, respectively, through electrophilic aromatic substitution reactions.
Boronic Acid Formation: The boronic acid group is introduced at the 6-position using a borylation reaction, often involving a palladium-catalyzed process with a boron reagent such as bis(pinacolato)diboron.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
(2-Methoxy-4-methylquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The quinoline ring can undergo reduction reactions to form tetrahydroquinoline derivatives.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(2-Methoxy-4-methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown potential for developing new drugs, particularly in the field of cancer therapy and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-methylquinolin-6-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific biological context and the structure of the target enzyme.
Comparison with Similar Compounds
(2-Methoxy-4-methylquinolin-6-yl)boronic acid can be compared with other boronic acid derivatives, such as:
(2-Ethoxy-4-methylquinolin-6-yl)boronic acid: Similar structure but with an ethoxy group instead of a methoxy group.
(8-Methoxy-2-methylquinolin-5-yl)boronic acid: Different substitution pattern on the quinoline ring.
(2-Methylquinolin-6-yl)boronic acid: Lacks the methoxy group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications in organic synthesis and beyond.
Properties
IUPAC Name |
(2-methoxy-4-methylquinolin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO3/c1-7-5-11(16-2)13-10-4-3-8(12(14)15)6-9(7)10/h3-6,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCOMUGJDJWXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.